molecular formula C6H4BrN3O B6334542 8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1207970-25-9

8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B6334542
CAS RN: 1207970-25-9
M. Wt: 214.02 g/mol
InChI Key: YATYBGKJPZHGKO-UHFFFAOYSA-N
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Description

“8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound with the molecular formula C12H10BrN7O . It is a derivative of the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .

Scientific Research Applications

Sedative and Anxiolytic Properties

As a benzodiazepine derivative, bromazolam exhibits sedative and anxiolytic effects. Researchers investigate its potential as a therapeutic agent for anxiety disorders, insomnia, and muscle relaxation .

Mass Spectrometry Applications

Bromazolam is commonly used as a reference compound in mass spectrometry studies. Its distinctive spectral features aid in identifying and quantifying related compounds in complex mixtures .

Neuropharmacology Research

Scientists explore bromazolam’s interactions with GABA receptors in the central nervous system. Understanding its binding affinity and mechanism of action contributes to broader knowledge of benzodiazepine pharmacology .

Novel Triazolo Derivatives

Researchers have synthesized novel derivatives based on the triazolo ring system. For example, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties .

Luminescent Properties and Semiconductor Behavior

Bis[1,2,4]triazolo[4,3-b:3’,4’-f][1,2,4,5]tetrazines, which incorporate the triazolo ring, exhibit weak luminescent properties and ambipolar semiconductor behavior. These properties make them interesting candidates for optoelectronic applications .

properties

IUPAC Name

8-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-2-1-3-10-5(4)8-9-6(10)11/h1-3H,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YATYBGKJPZHGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C(=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Synthesis routes and methods

Procedure details

To a solution of 1-4 (5.0 g, 26.6 mmol) in THF (50 mL) was added carbonyldiimidazole (5.61 g, 34.6 mmol), and the heterogeneous mixture was stirred for 2 h. The reaction was diluted with water (150 mL) and EtOAc (150 mL), causing a precipitate to form. The mixture was filtered through a sintered glass filter, yielding 2.0 g (35%) of 1-5 as a tan solid. 1H NMR (300 MHz, DMSO-d6) δ12.73 (s, 1H), 7.88 (dd, J=7.2, 0.9 Hz, 1H), 7.58 (dd, J=7.2, 0.9 Hz, 1H), 6.51 (app t, J=7.2 Hz, 1H).
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Yield
35%

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